molecular formula C26H21N3O4S B14100161 3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14100161
M. Wt: 471.5 g/mol
InChI Key: WJJADDAQOWRRDZ-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a unique combination of benzodioxole, tetrahydroisoquinoline, and tetrahydroquinazolinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The tetrahydroisoquinoline and tetrahydroquinazolinone components are then introduced through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the biological context and the specific structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Tetrahydroisoquinoline derivatives: Known for their pharmacological properties, including anticancer and neuroprotective effects.

    Tetrahydroquinazolinone derivatives: Studied for their potential as therapeutic agents in various diseases

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique combination of these three moieties, which may result in synergistic effects and enhanced biological activity. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-6-7-20-21(12-18)27-26(34)29(25(20)31)13-16-5-8-22-23(11-16)33-15-32-22/h1-8,11-12H,9-10,13-15H2,(H,27,34)

InChI Key

WJJADDAQOWRRDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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